Fmoc-N-Me-D-Cys(Trt)-OH
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Overview
Description
Fmoc-N-Methyl-D-Cysteine(Trityl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling reactions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function, while the trityl group (Trt) protects the thiol group of cysteine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The amino group of N-Methyl-D-Cysteine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.
Trityl Protection: The thiol group of the cysteine is protected by reacting with trityl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods: The industrial production of Fmoc-N-Methyl-D-Cysteine(Trityl)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:
Solid-Phase Synthesis: The compound is synthesized on a solid support, which allows for easy purification and handling.
Automated Synthesis: Automated synthesizers are used to add the Fmoc and Trityl protecting groups sequentially, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trityl group can be removed using acidic conditions like trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide.
Trityl Deprotection: Trifluoroacetic acid in dichloromethane.
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Major Products Formed:
Deprotected Amino Acid: Removal of the Fmoc and Trityl groups yields N-Methyl-D-Cysteine.
Peptide Products: Coupling reactions yield peptides with N-Methyl-D-Cysteine incorporated at specific positions.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used in the synthesis of peptides and proteins, particularly those requiring selective protection of functional groups.
Bioconjugation: Employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.
Biology:
Protein Engineering: Utilized in the design and synthesis of modified proteins with specific functional properties.
Enzyme Studies: Used to study the role of cysteine residues in enzyme activity and regulation.
Medicine:
Drug Development: Investigated for its potential in developing peptide-based therapeutics.
Diagnostics: Used in the development of diagnostic assays involving peptides.
Industry:
Biotechnology: Applied in the production of synthetic peptides for research and commercial purposes.
Pharmaceuticals: Used in the synthesis of peptide drugs and other bioactive compounds.
Mechanism of Action
Molecular Targets and Pathways:
Thiol Group Reactivity: The thiol group of cysteine can form disulfide bonds, which are crucial for protein folding and stability.
Peptide Bond Formation: The compound participates in peptide bond formation during peptide synthesis, contributing to the structure and function of the resulting peptides.
Comparison with Similar Compounds
Fmoc-Cysteine(Trityl)-OH: Similar in structure but lacks the N-methyl group.
Boc-Cysteine(Trityl)-OH: Uses a different protecting group (Boc) for the amino function.
Fmoc-N-Methyl-L-Cysteine(Trityl)-OH: The L-isomer of the compound.
Uniqueness:
N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-D-Cysteine(Trityl)-OH provides unique steric and electronic properties, which can influence the reactivity and selectivity in peptide synthesis.
D-Isomer: The D-isomer offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain applications, such as the synthesis of peptides with specific conformations or biological activities.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKOPMQMPUNRGI-PGUFJCEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H33NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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